4-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
4-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzonitrile core substituted with a sulfonyl group and a pyrrolidine ring, which is further connected to a methoxypyrazine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Methoxypyrazine Moiety: The methoxypyrazine group is introduced via nucleophilic substitution reactions, often using pyrazine derivatives and suitable leaving groups.
Sulfonylation: The sulfonyl group is added through sulfonyl chloride reagents in the presence of a base, such as triethylamine.
Benzonitrile Formation:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel under hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of suitable leaving groups.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
4-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 4-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and nitrile groups can form covalent or non-covalent interactions with active sites, modulating the activity of target proteins. The methoxypyrazine moiety may enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
- 4-((3-(Pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
- 4-((3-(Quinolin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
- 4-((3-(Thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
Comparison: Compared to its analogs, 4-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile exhibits unique properties due to the presence of the methoxypyrazine group. This moiety can enhance the compound’s solubility, stability, and binding interactions, making it a valuable candidate for various applications. The specific electronic and steric effects imparted by the methoxypyrazine group can also influence the compound’s reactivity and selectivity in chemical reactions.
Biological Activity
The compound 4-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile , with CAS number 2034499-55-1, is a synthetic organic molecule that has drawn attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
Property | Description |
---|---|
Molecular Formula | C₁₆H₁₆N₄O₄S |
Molecular Weight | 360.4 g/mol |
CAS Number | 2034499-55-1 |
The compound features a benzonitrile group, a sulfonamide linkage, and a pyrrolidine ring substituted with a methoxypyrazine moiety, which may contribute to its biological properties.
Biological Activity
Preliminary studies suggest that this compound exhibits various biological activities, particularly in the following areas:
Anticancer Activity
Research indicates that compounds with similar structural features often demonstrate significant anticancer properties. The presence of the pyrazinyl group is linked to potential applications in treating cancer by modulating pathways involved in tumor growth and metastasis. For instance, compounds that inhibit specific kinases have shown promise in preclinical models .
Neuropharmacological Effects
Given the structural similarities to known neuroactive compounds, this molecule may also interact with neurotransmitter systems. The pyrrolidine moiety is particularly noted for its role in modulating central nervous system (CNS) activity, which could be beneficial in treating neurological disorders. Studies on related compounds have shown efficacy as antidepressants and anxiolytics .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications that could enhance efficacy include:
- Substitution on the Pyrrolidine Ring : Altering substituents on the pyrrolidine can influence binding affinity and selectivity for biological targets.
- Variations in the Benzonitrile Group : Modifying the nitrile or sulfone groups may affect pharmacokinetic properties such as solubility and bioavailability.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Inhibition of Kinase Activity : A related pyrazine compound demonstrated potent inhibition of TGF-beta type I receptor kinase, suggesting that similar mechanisms might be explored for this compound .
- Neuropharmacological Screening : A study focused on derivatives of methoxypyrazine showed promising results in modulating serotonin receptors, indicating potential antidepressant effects .
- Antimicrobial Properties : Pyrazine derivatives have been recognized for their antimicrobial activity, which could be relevant for developing new therapeutic agents against resistant pathogens .
Properties
IUPAC Name |
4-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-23-15-9-18-10-16(19-15)24-13-6-7-20(11-13)25(21,22)14-4-2-12(8-17)3-5-14/h2-5,9-10,13H,6-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPYDXNIHRFBKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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